molecular formula C28H45N6O18P3S B15089599 [[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Cat. No.: B15089599
M. Wt: 878.7 g/mol
InChI Key: PQBJGRCYMNVJTJ-VOTSOKGWSA-N
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Description

The compound [[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate is a complex organic molecule with significant potential in various scientific fields. This compound features multiple functional groups, including oxo, hydroxy, and phosphono groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the thieno[3,4-d]imidazole core, followed by the sequential addition of the pentanoylamino and hexanoylamino groups. The final steps involve the formation of the oxolan ring and the attachment of the phosphono groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxo groups can be reduced to form alcohols.

    Substitution: The phosphono groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the oxo groups may produce alcohols.

Scientific Research Applications

[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of [[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C28H45N6O18P3S

Molecular Weight

878.7 g/mol

IUPAC Name

[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C28H45N6O18P3S/c35-20(9-2-1-5-11-29-21(36)10-4-3-8-19-22-17(15-56-19)31-27(40)32-22)30-12-6-7-16-13-34(28(41)33-25(16)39)26-24(38)23(37)18(50-26)14-49-54(45,46)52-55(47,48)51-53(42,43)44/h6-7,13,17-19,22-24,26,37-38H,1-5,8-12,14-15H2,(H,29,36)(H,30,35)(H,45,46)(H,47,48)(H2,31,32,40)(H,33,39,41)(H2,42,43,44)/b7-6+

InChI Key

PQBJGRCYMNVJTJ-VOTSOKGWSA-N

Isomeric SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC/C=C/C3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCC=CC3=CN(C(=O)NC3=O)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=O)N2

Origin of Product

United States

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